molecular formula C16H29NO2 B2938731 tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate CAS No. 1786494-45-8

tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate

Cat. No.: B2938731
CAS No.: 1786494-45-8
M. Wt: 267.413
InChI Key: KDSHLMFXCWLZHK-AWEZNQCLSA-N
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Description

Tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate is a compound that belongs to the class of organic chemicals known as carboxylic acid esters. These compounds are typically characterized by the presence of a carboxylate group attached to a carbon atom. In particular, this compound is known for its chirality, as indicated by the (2S) designation, suggesting a specific three-dimensional arrangement of atoms in the molecule. The presence of the tert-butyl and cyclohexylmethyl groups imparts unique steric and electronic properties that influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of (2S)-pyrrolidine-2-carboxylic acid with tert-butyl chloroformate and cyclohexylmethanol in the presence of a base, such as triethylamine. This results in the formation of tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate through an esterification process.

Industrial Production Methods

Industrial production typically scales up the laboratory methods using larger reactors and optimized reaction conditions. For example, the reaction might be conducted under an inert atmosphere to prevent oxidation, with continuous monitoring of temperature and pH to ensure high yields and purity. Solvent selection and purification methods, such as recrystallization or chromatography, are also refined for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, forming ketones or carboxylic acids.

  • Reduction: : Reduction typically involves the conversion of the ester group into an alcohol, using reagents such as lithium aluminium hydride.

  • Substitution: : The tert-butyl and cyclohexylmethyl groups can participate in nucleophilic substitution reactions under the right conditions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: : Lithium aluminium hydride in anhydrous ether is frequently used.

  • Substitution: : Nucleophiles like hydroxide ions or amines can facilitate substitution, often in aprotic solvents to stabilize the intermediate states.

Major Products Formed

  • Oxidation: : Produces cyclohexylmethyl ketone or cyclohexylmethanol.

  • Reduction: : Results in 2-(tert-butylamino)cyclohexylmethanol.

  • Substitution: : Depending on the nucleophile, substituted esters or amides might be formed.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate is used as a chiral building block for the synthesis of other complex molecules. Its unique structure allows for the creation of specific stereochemical configurations.

Biology and Medicine

In medicinal chemistry, this compound serves as an intermediate in the development of pharmaceuticals. Its carboxylate group is a functional moiety in the design of enzyme inhibitors, receptor agonists, and other bioactive molecules.

Industry

Industrially, it is used in the synthesis of polymers, resins, and other materials where specific chirality is essential for the desired material properties.

Mechanism of Action

The compound exerts its effects primarily through its interactions with biological targets such as enzymes and receptors. The carboxylate ester group is typically hydrolyzed in vivo to release the active (2S)-pyrrolidine-2-carboxylic acid, which then interacts with specific molecular targets. The cyclohexylmethyl group can enhance the lipophilicity of the compound, aiding in its membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S)-1-(benzyl)pyrrolidine-2-carboxylate

  • tert-Butyl (2S)-1-(methyl)pyrrolidine-2-carboxylate

  • tert-Butyl (2S)-1-(phenylmethyl)pyrrolidine-2-carboxylate

Uniqueness

The primary uniqueness of tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate lies in its specific steric and electronic properties imparted by the cyclohexylmethyl group, which differentiates it from similar compounds. This structural variation can lead to differences in reactivity, interaction with biological targets, and overall chemical behavior, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO2/c1-16(2,3)19-15(18)14-10-7-11-17(14)12-13-8-5-4-6-9-13/h13-14H,4-12H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSHLMFXCWLZHK-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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